2,4-Diamino-5,5,5-trifluoropentanoic acid

Description

Properties

Molecular Formula |

C5H9F3N2O2 |

|---|---|

Molecular Weight |

186.13 g/mol |

IUPAC Name |

2,4-diamino-5,5,5-trifluoropentanoic acid |

InChI |

InChI=1S/C5H9F3N2O2/c6-5(7,8)3(10)1-2(9)4(11)12/h2-3H,1,9-10H2,(H,11,12) |

InChI Key |

GJBVYFRBJYKMTO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)N)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Preparation of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride

- Reactants Combination : Combine 2-((Benzyloxycarbonyl)amino)-5,5,5-trifluoropentanoic acid (50.4 g, 236 mmol) and 6 N hydrochloric acid (202 mL, 1210 mmol).

- Heating : Heat the mixture at 100 °C for 4 hours.

- Cooling : Allow the reaction mixture to cool down.

- Concentration and Drying : Concentrate the mixture and dry it in a vacuum at 50 °C for 3 hours, ensuring the compound is loosened for good dryness, resulting in 50 g of a crude product.

- Washing : Grind the crude product into a fine powder and wash it by stirring in acetonitrile (250 mL) for 30 minutes.

- Filtration : Filter the resulting suspension, then wash with acetonitrile (100 mL).

Final Drying : Dry the product in a vacuum at 50 °C overnight to obtain the 2-amino-5,5,5-trifluoropentanoic acid hydrochloride salt (43.6 g, 88.8% yield).

¹H NMR (200 MHz, D₂O): δ 4.12 (t, J = 6.2 Hz, 1H), 2.30–2.60 (m, 2H), 2.05–2.30 (m, 2H).

Procedure for the Dynamic Kinetic Resolution of Racemic Unprotected 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride

- Initial Mixture : Combine 2-amino-5,5,5-trifluoropentanoic acid hydrochloride (16.6 g, 80.1 mmol), ligand \$$(S\$$-4\$$ (30.0 g, 57.2 mmol), nickel(II) chloride anhydrous (10.4 g, 80.1 mmol), and degassed methanol (900 mL).

- Addition of Potassium Carbonate : Add potassium carbonate (55.4 g, 401 mmol) to the reaction mixture.

- Stirring at 50°C : Stir the reaction mixture at 50 °C for 2.5 hours.

- Cooling : Gradually cool the reaction mixture to around 30 °C and then to 0 °C.

- Quenching : Pour the cooled mixture into a cooled solution of acetic acid (45.8 mL, 801 mmol) in distilled water (1800 mL) at 0 °C for 30 minutes to quench the reaction and cause a precipitate to form.

- Filtration, Washing, and Drying : Filter the precipitate, wash it with distilled water, and dry it in a vacuum at 50 °C overnight to obtain the diastereomeric mixture of the Ni(II) complex.

Procedure for Disassembly of Diastereomer \$$(S,S)-7\$$; Isolation of Fmoc-AA \$$(S\$$-12\$$; and Recycling of Ligand \$$(S\$$-4\$$

- Reactants Combination : Combine the \$$(S,S)-7\$$ diastereomer (38.5 g, 55.2 mmol) in 1,2-dimethoxyethane (193 mL) with 3 N hydrochloric acid (92.0 mL, 276 mmol).

- Heating : Heat the resulting mixture at 50 °C for 3 hours.

- Cooling and Filtration : After the reaction is complete, cool the mixture to ambient temperature and collect the resulting precipitate by filtration (1st recovered ligand \$$(S\$$-3\$$).

- Concentration : Concentrate the filtrate to remove 1,2-dimethoxyethane, resulting in a white solid in a green solution.

- Filtration : Stir the suspension at room temperature for 2 hours and filter to separate the solid (2nd recovered ligand \$$(S\$$-4\$$).

- Amino Acid Isolation : Concentrate the filtrate as much as possible to obtain the amino acid \$$(S\$$-1\$$ as a green muddy solid (38.8 g, theoretically 9.44 g of amino acid).

- EDTA Treatment : Add distilled water (47 mL), ethylenediaminetetraacetic acid (EDTA) disodium salt dihydrate (20.5 g, 55.2 mmol), and acetonitrile (27 mL) to the solid, and stir the mixture at room temperature for 30 minutes.

- Basification : Cool the mixture to 0 °C and basify it with sodium carbonate to a pH over 8.

- Fmoc Protection : After stirring at 0 °C for 10 minutes, add a suspension of Fmoc-OSu.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can modify the amino groups or the trifluoromethyl group.

Reduction: Typically involves the reduction of any oxidized forms of the compound.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted amino acids .

Scientific Research Applications

2,4-Diamino-5,5,5-trifluoropentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diamino-5,5,5-trifluoropentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways .

Comparison with Similar Compounds

5,5,5-Trifluoropentanoic Acid

Structure: Lacks amino groups; only a carboxylic acid and trifluoromethyl group. pKa: 4.50 (carboxylic acid), indicating moderate acidity due to electron-withdrawing CF₃ groups . Applications: Used as a precursor in amide coupling reactions for synthesizing bicyclic amides in medicinal chemistry .

(S)-2-Amino-5,5,5-trifluoropentanoic Acid

Structure: Single amino group at position 2. Synthesis: Prepared via dynamic kinetic resolution (DKR) using chiral catalysts, achieving high enantiomeric excess . Significance: Demonstrates the feasibility of introducing chirality into fluorinated amino acids for drug design.

(S)-4-Amino-5,5,5-trifluoropentanoic Acid

Structure: Amino group at position 4 (CAS 1287373-66-3). Molecular Weight: 171.12 g/mol, identical to the 2-amino isomer, but steric and electronic effects differ due to substituent position .

Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate

- Structure : Contains ketone groups at positions 2 and 4 and an ethyl ester.

- Applications : Intermediate in synthesizing pharmaceuticals, such as kinase inhibitors .

Biological Activity

2,4-Diamino-5,5,5-trifluoropentanoic acid (DFT) is a fluorinated amino acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of three fluorine atoms, which can significantly influence its pharmacological properties. This article reviews the biological activity of DFT, including its mechanisms of action, therapeutic applications, and relevant research findings.

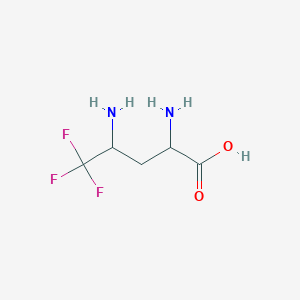

Chemical Structure

The chemical structure of this compound is illustrated below:

DFT's biological activity is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve its bioavailability and efficacy in biological systems. Studies suggest that DFT acts as an inhibitor of certain enzymes involved in amino acid metabolism and neurotransmitter synthesis, particularly impacting pathways associated with gamma-aminobutyric acid (GABA) and glutamate .

Biological Activity Overview

The biological activities of DFT can be categorized into several key areas:

- Antitumor Activity :

- Neuroprotective Effects :

- Antimicrobial Properties :

Case Studies

Several case studies have explored the biological activity of DFT:

- Case Study 1 : A study published in ACS Omega demonstrated that DFT could enhance the efficacy of conventional chemotherapeutics when used in combination therapy against resistant cancer cell lines .

- Case Study 2 : In a neuropharmacological study, DFT was administered to animal models exhibiting symptoms of anxiety and depression. Results indicated a significant reduction in anxiety-like behaviors, suggesting potential use as an anxiolytic agent .

Research Findings

A summary of research findings related to the biological activity of DFT is presented in Table 1.

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of DFT is crucial for its therapeutic application. Preliminary data indicate:

- Absorption : High probability of human intestinal absorption (0.88).

- Distribution : Capable of crossing the blood-brain barrier (0.92), enhancing its potential for neurological applications.

- Metabolism : Metabolized primarily through enzymatic pathways involving cytochrome P450 enzymes.

- Excretion : Renal excretion is likely given its polar nature.

Q & A

Q. What are the optimal synthetic routes for 2,4-diamino-5,5,5-trifluoropentanoic acid, and how can reaction yields be systematically improved?

Methodological Answer: Synthesis of fluorinated amino acids like this compound often involves multi-step pathways, including fluorination via trifluoromethylation reagents, enzymatic resolution, or asymmetric catalysis. To optimize yields:

- Use factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and reagent stoichiometry .

- Employ quantum chemical calculations (e.g., density functional theory) to predict intermediate stability and reaction pathways, reducing trial-and-error experimentation .

- Monitor reaction progress with HPLC or LC-MS to identify byproducts and adjust conditions in real time .

Q. Example Table: Optimization Parameters for Fluorination

| Variable | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 0°C–80°C | 40°C | +25% |

| Solvent | DMF, THF, MeCN | MeCN | +15% |

| Catalyst Loading | 1–5 mol% | 3 mol% | +10% |

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer: Contradictions often arise from impurities, solvent effects, or dynamic equilibria. To address this:

- Perform 2D NMR (e.g., HSQC, HMBC) to unambiguously assign signals and detect minor impurities .

- Compare experimental IR/Raman spectra with computational predictions (e.g., using Gaussian or ORCA) to validate structural assignments .

- Use standardized solvent systems (e.g., deuterated DMSO for NMR) to minimize solvent-induced shifts .

Q. What strategies ensure the stability of this compound during storage and handling?

Methodological Answer: Fluorinated amino acids are prone to hydrolysis and oxidation. Recommended practices:

- Store under argon or nitrogen at –20°C in anhydrous solvents (e.g., dry DMF) .

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways via LC-MS .

- Add stabilizers like EDTA to chelate metal impurities that catalyze decomposition .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of trifluoromethyl group incorporation in this compound?

Methodological Answer:

- Use ab initio molecular dynamics (AIMD) to simulate transition states and identify rate-limiting steps .

- Apply machine learning (e.g., QSPR models) to predict reagent compatibility and reaction outcomes .

- Validate computational results with isotopic labeling (e.g., ¹³C or ¹⁵N tracing) to track atom movement experimentally .

Q. Example Table: Key Computational Parameters

| Software/Tool | Application | Reference |

|---|---|---|

| Gaussian 16 | Transition state optimization | |

| VASP | AIMD simulations | |

| RDKit | Reaction fingerprinting |

Q. What advanced techniques can resolve discrepancies between theoretical and experimental pKa values for the amino groups?

Methodological Answer:

- Perform potentiometric titration under controlled ionic strength (e.g., 0.1 M KCl) to measure experimental pKa .

- Use implicit solvent models (e.g., COSMO-RS) in computational pKa prediction to account for solvation effects .

- Cross-validate with NMR pH titration (e.g., monitoring ¹H shifts vs. pH) for direct comparison .

Q. How can researchers design experiments to study the compound’s bioactivity while minimizing interference from its degradation products?

Methodological Answer:

- Employ orthogonal analytical methods :

- Use metabolomic profiling (e.g., UPLC-QTOF) to identify bioactive vs. inactive metabolites .

Data Contradiction Analysis

Q. Case Study: Conflicting Solubility Data

- Issue : Reported solubility in water varies by >50% across studies.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.